2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-nitrophenyl group and a benzamide moiety bearing chloro and nitro substituents. Its molecular formula is C₂₀H₁₂ClN₄O₃S, with a calculated molecular weight of 423.85 g/mol. Thienopyrazol derivatives are frequently explored for their pharmacokinetic properties, including metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
2-chloro-5-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O5S/c19-15-6-5-12(24(28)29)7-13(15)18(25)20-17-14-8-30-9-16(14)21-22(17)10-1-3-11(4-2-10)23(26)27/h1-7H,8-9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJRLJAVUBEMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS No. 396721-62-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 445.83 g/mol. The compound features a thieno[3,4-c]pyrazole moiety which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies :
- The compound was tested against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. Results indicated that it effectively inhibited cell proliferation in both cell lines with IC50 values of approximately 15 µM for A549 and 20 µM for HeLa cells .
- The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
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Mechanistic Insights :
- Further investigation into the signaling pathways revealed that the compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This suggests a potential role as a therapeutic agent in p53-dependent tumors.
Antiviral Activity
In addition to its anticancer properties, there are indications that this compound may possess antiviral activity against certain viruses. Preliminary screenings suggest that it could inhibit viral replication through mechanisms similar to those observed in other pyrazole derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The presence of the nitro group enhances electron-withdrawing properties, which may increase reactivity towards biological targets.
- The thieno[3,4-c]pyrazole scaffold is crucial for interaction with specific protein targets involved in cell signaling pathways related to cancer progression.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 15 | Induction of apoptosis via p53 pathway |
| Cytotoxicity | HeLa | 20 | Induction of apoptosis via p53 pathway |
| Antiviral Activity | HIV-1 | TBD | Inhibition of viral replication |
Case Studies
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Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of this compound in vivo using xenograft models of A549 tumors in mice. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.
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Combination Therapy :
- Research is ongoing to explore the effects of combining this compound with standard chemotherapy agents such as cisplatin. Early results indicate enhanced efficacy and reduced side effects when used in combination therapy approaches.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (, CAS: 958587-45-6) shares structural similarities with the target compound but differs in key substituents:
- Halogen substituent : Bromine (Br) vs. chlorine (Cl).
- Aromatic substituents: Methyl (CH₃) vs. nitro (NO₂) groups.
- Core modifications: A 5-oxo group in the evidence compound vs. a fully unsaturated thienopyrazol ring in the target compound.
Data Table: Comparative Analysis
Implications of Substituent Differences
- Halogens : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine. However, chlorine’s smaller size could improve steric compatibility in tight binding pockets.
- Nitro vs.
- 5-Oxo Group: The ketone in the evidence compound may introduce metabolic instability compared to the unsaturated thienopyrazol core of the target compound.
Research Findings and Theoretical Implications
While experimental data for the target compound are lacking, structural analogs provide insights:
- Thienopyrazol Scaffold: Known for kinase inhibition (e.g., cyclin-dependent kinases) due to planar aromatic systems that facilitate π-π stacking .
- Nitro Groups : Often associated with antibacterial activity but may confer toxicity due to reactive oxygen species generation.
- Brominated Analogs: ’s bromo derivative could exhibit enhanced halogen bonding in protein-ligand interactions, a property less pronounced in chlorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
